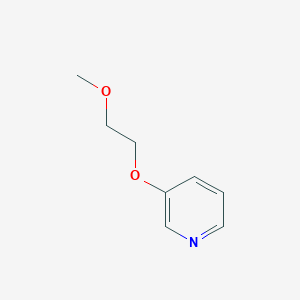

3-(2-Methoxyethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-5-6-11-8-3-2-4-9-7-8/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQYJLTZJPWSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methoxyethoxy Pyridine and Its Precursors/analogs

Targeted Synthesis of 3-(2-Methoxyethoxy)pyridine

The most direct and widely applicable method for the synthesis of this compound involves the formation of the ether bond on a pre-existing pyridine (B92270) ring. This approach is generally favored for its efficiency and reliance on well-established reaction mechanisms.

Strategic Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical strategic disconnection is at the ether linkage (C-O bond), as this breaks the molecule into two readily accessible precursors: a pyridinol and an alkylating agent. This strategy is characteristic of the Williamson ether synthesis.

The disconnection reveals two primary synthons: a 3-pyridyloxide anion and a 2-methoxyethyl cation. The corresponding synthetic equivalents are 3-hydroxypyridine (B118123) and a 2-methoxyethyl halide or sulfonate ester, respectively. This approach is highly convergent and relies on the nucleophilic character of the deprotonated hydroxyl group of 3-hydroxypyridine.

Preparation of Key Intermediates for this compound Synthesis

The success of the targeted synthesis hinges on the availability and preparation of the key intermediates identified in the disconnection approach.

Synthesis of 3-Hydroxypyridine

3-Hydroxypyridine is a critical precursor. Several methods for its synthesis have been reported. One common industrial method involves the sulfonation of pyridine followed by alkali fusion. Another laboratory-scale synthesis proceeds from furfurylamine, which is treated with hydrogen peroxide and hydrochloric acid to yield 3-hydroxypyridine after hydrolysis and workup.

Synthesis of an Activated 2-Methoxyethanol (B45455) Derivative

To act as an effective electrophile in the Williamson ether synthesis, the hydroxyl group of 2-methoxyethanol must be converted into a good leaving group. Common strategies include its conversion to an alkyl chloride or a sulfonate ester, such as a tosylate.

2-Methoxyethyl chloride : This intermediate can be synthesized from 2-methoxyethanol by reaction with thionyl chloride or by treatment with hydrochloric acid. guidechem.com For instance, the reaction of 2-chloroethanol (B45725) with dimethyl sulfate (B86663) in the presence of calcium carbonate provides another route to 2-methoxyethyl chloride. chemicalbook.com

2-Methoxyethyl tosylate : A widely used alternative involves the reaction of 2-methoxyethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. prepchem.com The tosylate group is an excellent leaving group, making this reagent highly effective for S(_N)2 reactions.

The following table summarizes a typical preparation for 2-methoxyethyl tosylate.

| Reactants | Reagents | Temperature | Reaction Time | Yield |

| 2-Methoxyethanol, p-Toluenesulfonyl chloride | Pyridine | 0 °C to RT | 20 hours | ~99% |

| Data derived from PrepChem. prepchem.com |

Assembly via Williamson Ether Synthesis

With the key intermediates in hand, the final step is their coupling via the Williamson ether synthesis. This reaction is a classic S(_N)2 nucleophilic substitution. wikipedia.org First, 3-hydroxypyridine is deprotonated with a suitable base to form the more nucleophilic 3-pyridyloxide anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or potassium hydroxide (B78521) (KOH). The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the S(_N)2 mechanism. byjus.com The resulting alkoxide then reacts with the 2-methoxyethyl halide or tosylate to form the target ether, this compound.

Typical conditions for this type of reaction are outlined in the table below.

| Nucleophile Precursor | Electrophile | Base | Solvent | Temperature | Time |

| 3-Hydroxypyridine | 2-Methoxyethyl chloride or 2-Methoxyethyl tosylate | NaH, K₂CO₃, or KOH | DMF, Acetonitrile | 50-100 °C | 1-8 hours |

| General conditions derived from various sources describing Williamson ether synthesis. wikipedia.orgbyjus.comscienceinfo.com |

General Pyridine Synthesis Routes Applicable to Methoxyethoxy Derivatives

While direct etherification is the most common route, it is theoretically possible to construct the pyridine ring itself with the 3-(2-methoxyethoxy) substituent already incorporated into the acyclic precursors. This section explores the adaptation of classical pyridine syntheses for this purpose.

Modified Chichibabin Pyridine Synthesis Approaches

The Chichibabin pyridine synthesis is a condensation reaction that typically involves aldehydes and/or ketones with ammonia (B1221849) to form the pyridine ring. wikipedia.org To generate a pyridine with a substituent at the 3-position, the starting carbonyl compounds must be chosen accordingly.

Bönnemann Cyclization and Derivatives

The Bönnemann cyclization is a [2+2+2] cycloaddition reaction of two equivalents of an alkyne and one equivalent of a nitrile, typically catalyzed by a cobalt complex, to form a pyridine ring. This method is highly versatile for producing substituted pyridines.

To apply this to the synthesis of this compound, one of the starting materials would need to contain the methoxyethoxy moiety. For instance, the reaction of acetylene (B1199291) with a nitrile such as (2-methoxyethoxy)acetonitrile could be envisioned. Alternatively, a substituted alkyne, like 3-(2-methoxyethoxy)propyne, could be co-cyclized with acetylene and acetonitrile. The regioselectivity of the cycloaddition would be a critical factor in determining the final substitution pattern of the pyridine product.

Kröhnke Pyridine Synthesis Adaptations

The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). wikipedia.orgdrugfuture.com The α,β-unsaturated carbonyl compound dictates the substituents at the 3-, 4-, and 5-positions of the resulting pyridine.

To synthesize this compound using this method, a suitable α,β-unsaturated carbonyl precursor is required. A plausible starting material would be 1-(2-methoxyethoxy)but-2-en-1-one. The reaction of this compound with the pyridinium (B92312) salt of acetophenone (B1666503) (or another suitable ketone) and ammonium acetate would, after cyclization, dehydration, and aromatization, yield a pyridine with the desired substituent at the 3-position. The versatility of the Kröhnke synthesis allows for a wide range of substituents on both the ketone and the unsaturated carbonyl components, making it a powerful, albeit complex, method for generating highly functionalized pyridines. wikipedia.org

Hantzsch Dihydropyridine (B1217469) Synthesis and Subsequent Aromatization

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction that offers a pathway to dihydropyridine derivatives. wikipedia.org The fundamental reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be aromatized to yield the corresponding pyridine. alfa-chemistry.com

The mechanism proceeds through key intermediates, including an enamine formed from the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other β-ketoester. organic-chemistry.orgalfa-chemistry.com A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP ring. alfa-chemistry.com

Aromatization: The conversion of the stable 1,4-DHP intermediate to the final pyridine product is a critical oxidation step, driven by the formation of an aromatic ring. wikipedia.org A wide array of oxidizing agents can be employed for this transformation. Classical methods utilize reagents like nitric acid, potassium permanganate (B83412) (KMnO4), or chromium trioxide (CrO3). wikipedia.org However, these methods often require harsh conditions and can lead to low yields and side products. wikipedia.org Milder and more efficient modern methods have been developed, including the use of ferric chloride, manganese dioxide, or iodine in refluxing methanol. wikipedia.org The biological relevance of this oxidation is highlighted by the in vivo metabolism of 1,4-DHP based drugs, which are converted to their pyridine forms by cytochrome P-450 enzymes in the liver. wikipedia.orgnih.gov

While the Hantzsch synthesis is a powerful tool for creating substituted pyridines, its direct application for the synthesis of a precursor to this compound requires careful selection of starting materials to ensure the correct substitution pattern on the final aromatic ring. The versatility of the reaction allows for the use of various aliphatic and aromatic aldehydes. alfa-chemistry.com

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is an effective two-step method for producing substituted pyridines. jk-sci.comorganic-chemistry.org Discovered in 1957 by Ferdinand Bohlmann and Dieter Rahtz, this reaction involves the condensation of an enamine with an ethynylketone. jk-sci.comsynarchive.com This initial step forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org

A significant advantage of the Bohlmann-Rahtz synthesis over the Hantzsch method is that it directly produces the aromatic pyridine ring, bypassing the need for a separate oxidation step. organic-chemistry.org However, the traditional method has drawbacks, such as the high temperatures required for the final cyclodehydration (120–160°C) and the need to isolate the intermediate, which has limited its widespread use. organic-chemistry.orgorganic-chemistry.org

Recent modifications have addressed these limitations, making the synthesis more practical. organic-chemistry.org The use of acid catalysts, such as acetic acid, ytterbium triflate, zinc bromide, or an ion-exchange resin like Amberlyst 15, can significantly lower the temperature required for the cyclodehydration step. jk-sci.comorganic-chemistry.orgorganic-chemistry.org These catalysts facilitate a one-pot procedure, improving efficiency and yield (65–95%). organic-chemistry.org

Table 1: Comparison of Classical Pyridine Synthesis Methodologies

| Feature | Hantzsch Dihydropyridine Synthesis | Bohlmann-Rahtz Pyridine Synthesis |

|---|---|---|

| Reactants | Aldehyde, 2 eq. β-ketoester, Ammonia/Ammonium Salt wikipedia.org | Enamine, Ethynylketone jk-sci.com |

| Initial Product | 1,4-Dihydropyridine alfa-chemistry.com | Aminodiene Intermediate organic-chemistry.org |

| Final Product | Substituted Pyridine organic-chemistry.org | 2,3,6-Trisubstituted Pyridine jk-sci.com |

| Key Transformation | Aromatization (Oxidation) of Dihydropyridine wikipedia.org | Cyclodehydration of Aminodiene organic-chemistry.org |

| Advantages | Well-established, versatile starting materials. alfa-chemistry.com | Direct formation of aromatic pyridine, no oxidation needed. organic-chemistry.org |

| Traditional Drawbacks | Requires a separate oxidation step which can be harsh. wikipedia.org | High temperatures, isolation of intermediate often required. organic-chemistry.org |

| Modern Improvements | Milder, one-pot aromatization methods. wikipedia.org | Acid catalysis for lower temperatures and one-pot synthesis. organic-chemistry.org |

Functionalization Strategies for Pyridine Core Introduction of Methoxyethoxy Group

The introduction of the 2-methoxyethoxy side chain onto a pyridine ring can be achieved through several key synthetic strategies. These methods typically start with a pre-functionalized pyridine, such as 3-hydroxypyridine or a 3-halopyridine.

Etherification Reactions at Pyridine Hydroxyl Positions

The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a leaving group from an organohalide. wikipedia.org

To synthesize this compound, this method would involve the deprotonation of 3-hydroxypyridine to form the corresponding pyridoxide nucleophile. A strong base, such as sodium hydride (NaH), is typically used for this deprotonation. masterorganicchemistry.comyoutube.com The resulting pyridoxide is then reacted with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or 2-methoxyethyl tosylate.

For the reaction to be efficient, the alkyl halide should ideally be primary to favor the SN2 pathway over competing elimination reactions. wikipedia.orgbyjus.com The reaction is typically carried out in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C. byjus.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative route where the roles of the nucleophile and electrophile are reversed. In this approach, an electron-deficient aromatic ring is attacked by a strong nucleophile. chemistrysteps.commasterorganicchemistry.com The pyridine ring is inherently electron-deficient, but the presence of strong electron-withdrawing groups (EWGs) ortho or para to a leaving group is typically required to sufficiently activate the ring for nucleophilic attack. chemistrysteps.com

For the synthesis of this compound, this pathway would involve reacting a 3-halopyridine (e.g., 3-chloropyridine (B48278) or 3-bromopyridine), preferably activated with an EWG, with sodium 2-methoxyethoxide. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity. chemistrysteps.comlibretexts.org While less common for simple pyridines without strong activation, SNAr reactions are frequently employed for substituted pyridines, especially chloropyridines, often requiring heat to proceed at a reasonable rate. youtube.com

Palladium-Catalyzed C-O Coupling Methodologies

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C–O bonds, often referred to as the Buchwald-Hartwig etherification. organic-chemistry.orgwikipedia.org This methodology has become a valuable alternative to traditional methods like the Ullmann condensation, particularly for forming aryl ethers. wikipedia.org

This reaction couples an alcohol with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org To synthesize this compound, 3-bromopyridine (B30812) would be reacted with 2-methoxyethanol. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as BINAP or DPPF often providing high efficiency. wikipedia.org The base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the alcohol and participate in the catalytic cycle. The reaction is generally carried out in an inert solvent like toluene. chemspider.com This method is known for its broad substrate scope and functional group tolerance. acsgcipr.org

Table 2: Methodologies for Introducing the Methoxyethoxy Group

| Method | Pyridine Substrate | Reagent | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 3-Hydroxypyridine | 2-Methoxyethyl halide/tosylate, Strong Base (e.g., NaH) masterorganicchemistry.comyoutube.com | Classic SN2 reaction; requires deprotonation of the hydroxyl group. wikipedia.org |

| SNAr Reaction | 3-Halopyridine (often with activating groups) | Sodium 2-methoxyethoxide | Nucleophilic attack on an electron-deficient pyridine ring; may require heat. chemistrysteps.comyoutube.com |

| Palladium-Catalyzed C-O Coupling | 3-Bromo- or 3-Chloropyridine | 2-Methoxyethanol, Pd-catalyst, Ligand, Base | Modern cross-coupling; high functional group tolerance and efficiency. organic-chemistry.orgwikipedia.org |

Synthesis of Halogenated this compound Derivatives as Synthetic Building Blocks

Halogenated derivatives of this compound are valuable synthetic intermediates, as the halogen atom can be readily displaced or used in cross-coupling reactions to introduce further functionality. nsf.gov The direct halogenation of the this compound ring is an electrophilic aromatic substitution (EAS) reaction.

Pyridine itself is an electron-deficient π-system and is generally resistant to EAS, often requiring harsh conditions. nih.gov However, the 3-alkoxy group is an activating, ortho-, para-directing group. Therefore, electrophilic halogenation is expected to occur at the C2, C4, or C6 positions of the pyridine ring. The precise regioselectivity will depend on the specific halogenating agent and reaction conditions.

A modern and highly regioselective method for the 3-halogenation of pyridines involves a ring-opening/ring-closing strategy via Zincke imine intermediates. nsf.govnih.govchemrxiv.org This process temporarily converts the electron-deficient pyridine into a series of electron-rich alkenes that readily undergo electrophilic halogenation under mild conditions, offering high selectivity for the 3-position which is otherwise difficult to achieve. nsf.govnih.gov This strategy has been successfully applied to a wide range of substituted pyridines, including those with sensitive functional groups. nih.gov

Regioselective Halogenation Procedures

The direct and regioselective halogenation of the pyridine nucleus can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, advanced strategies have been developed to overcome this hurdle, enabling the precise installation of halogen atoms at various positions.

One innovative approach to achieve 3-selective halogenation of pyridines involves the transient dearomatization of the pyridine ring to form Zincke imine intermediates. nsf.govnih.govchemrxiv.org This method circumvents the inherent electronic preferences of the pyridine ring for substitution at the 2- and 4-positions. The process begins with the activation of the pyridine nitrogen, followed by ring-opening with a secondary amine to generate a reactive azatriene, known as a Zincke imine. This intermediate, being an electron-rich diene, readily undergoes regioselective halogenation with common halogenating agents such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). Subsequent ring-closure, typically promoted by heat or a mild acid, regenerates the aromatic pyridine ring, now functionalized at the 3-position. nsf.govnih.govchemrxiv.org

This strategy offers a powerful tool for the synthesis of 3-halopyridine derivatives that are otherwise difficult to access. The reaction conditions are generally mild, and the regioselectivity is high. For instance, the reaction of a Zincke imine with NIS can proceed to completion within minutes at room temperature, affording the 3-iodo product in excellent yield. chemrxiv.org The choice of halogenating agent and reaction conditions can be tuned to achieve the desired halogenation.

| Halogenating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | CH2Cl2 | Room Temperature | 5 min | 3-Iodopyridine derivative | 92 |

| N-Bromosuccinimide (NBS) | CH2Cl2 | -78 | - | 3-Bromopyridine derivative | 92 (>20:1 regioselectivity) |

| N-Chlorosuccinimide (NCS) | CH2Cl2 | - | - | 3-Chloropyridine derivative | Lower yield and selectivity |

Preparation of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine Analogs

The synthesis of highly substituted pyridines, such as 6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine, requires a multi-step approach that often involves the initial construction of a less complex, functionalized pyridine core, followed by subsequent elaborations. A key precursor for the target molecule is 6-chloro-2-iodo-3-hydroxypyridine.

The synthesis of this precursor can be efficiently achieved from 6-chloropyridin-3-ol. chemicalbook.com The iodination of 6-chloropyridin-3-ol is a regioselective process that introduces an iodine atom at the 2-position of the pyridine ring. This reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and water, in the presence of a base like sodium carbonate and molecular iodine. The reaction proceeds at room temperature and, after workup and purification, affords 6-chloro-2-iodo-3-hydroxypyridine in good yield. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Chloropyridin-3-ol | Iodine, Sodium Carbonate | THF/Water | Room Temperature | 4 | 75 |

With the 6-chloro-2-iodo-3-hydroxypyridine precursor in hand, the final step to obtain 6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine is the etherification of the hydroxyl group. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

In this specific synthesis, the hydroxyl group of 6-chloro-2-iodo-3-hydroxypyridine would be deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium salt. This alkoxide would then be reacted with a 2-methoxyethoxy halide, for example, 2-methoxyethyl bromide or 2-methoxyethyl chloride, to yield the desired 6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

| Starting Material | Reagents | Solvent | General Conditions |

|---|---|---|---|

| 6-Chloro-2-iodo-3-hydroxypyridine | 1. Sodium Hydride (NaH) 2. 1-Bromo-2-methoxyethane | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Room temperature to moderate heating (e.g., 50-100 °C) |

This synthetic sequence highlights a reliable and adaptable route for the preparation of polysubstituted pyridine analogs, which are valuable building blocks in various fields of chemical research.

Spectroscopic and Structural Elucidation of 3 2 Methoxyethoxy Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of 3-(2-Methoxyethoxy)pyridine by providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the definitive structural assignment of this compound by resolving signal overlap and establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. wikipedia.orgsdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the pyridine (B92270) ring and between the geminal protons of the ethoxy group (-OCH₂CH₂O-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.eduscribd.com It is invaluable for assigning which proton is bonded to which carbon atom, for instance, linking the pyridine ring protons to their corresponding ring carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. It provides information about the molecule's three-dimensional structure and conformation.

The ¹H NMR spectrum provides information on the different chemical environments of the protons. The electron-withdrawing nature of the nitrogen atom and the oxygen atom significantly influences the chemical shifts (δ) of nearby protons, causing them to appear at lower fields (deshielded).

The expected ¹H NMR chemical shifts for this compound are detailed below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | 8.2 - 8.4 | Doublet (d) |

| Pyridine H-6 | 8.1 - 8.3 | Doublet (d) |

| Pyridine H-4 | 7.2 - 7.4 | Multiplet (m) |

| Pyridine H-5 | 7.1 - 7.3 | Multiplet (m) |

| Py-O-CH ₂- | 4.1 - 4.3 | Triplet (t) |

| -CH ₂-O-CH₃ | 3.7 - 3.9 | Triplet (t) |

| -OCH ₃ | 3.3 - 3.5 | Singlet (s) |

Note: Chemical shifts are approximate and can vary based on the solvent used. pdx.edunetlify.appchemistryconnected.com

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. libretexts.orgoregonstate.edu

The expected ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-3 | 150 - 155 |

| Pyridine C-2 | 145 - 150 |

| Pyridine C-6 | 140 - 145 |

| Pyridine C-4 | 123 - 128 |

| Pyridine C-5 | 120 - 125 |

| Py-O-C H₂- | 70 - 75 |

| -C H₂-O-CH₃ | 68 - 72 |

| -OC H₃ | 58 - 62 |

Note: Chemical shifts are approximate and can vary based on the solvent used. libretexts.orgoregonstate.eduresearchgate.nettestbook.com

When a pyridine derivative like this compound coordinates to a paramagnetic metal center, its NMR spectrum is dramatically altered. acs.orgnih.gov The unpaired electron(s) of the metal induce large, temperature-dependent shifts in the NMR signals, known as hyperfine shifts. researchgate.netacs.org These shifts arise from two primary mechanisms:

Fermi-contact (FC) shift: This results from the delocalization of unpaired electron spin density from the metal to the ligand's nuclei through the bonding framework. acs.org

Pseudocontact (PC) or Spin-dipole (SD) shift: This is a through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. Its magnitude depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal center. acs.orgacs.org

In such paramagnetic complexes, the NMR signals are often significantly broadened, and their chemical shifts can extend over a range of hundreds of ppm, far outside the typical diamagnetic region. nsf.gov Analysis of these paramagnetically shifted resonances provides detailed insight into the electronic structure and metal-ligand bonding within the complex. acs.orgresearchgate.netnsf.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. researchgate.net

The principal FT-IR absorption bands expected for this compound are listed below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-O-C Stretch (Asymmetric) | Ether Linkages | 1200 - 1275 |

| C-O-C Stretch (Symmetric) | Ether Linkages | 1050 - 1150 |

| C-H Bend (Out-of-plane) | Pyridine Ring | 700 - 900 |

Note: These are characteristic ranges and specific peak positions can vary. cet-science.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. nih.gov In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, resulting in the formation of protonated molecules [M+H]⁺. This technique is particularly useful for obtaining the molecular weight of the compound with minimal fragmentation. scripps.edunih.gov The basic nitrogen atom in the pyridine ring is readily protonated, making this compound highly amenable to ESI-MS analysis in positive ion mode.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. escholarship.org For this compound (C₈H₁₁NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. This high level of accuracy is invaluable for unambiguous compound identification. nih.gov

Table 2: Theoretical HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 |

Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique primarily used for the analysis of large molecules, such as synthetic polymers and biopolymers. wpmucdn.comtuwien.at It is a soft ionization method that allows for the desorption and ionization of large molecules with minimal fragmentation. tytlabs.co.jp In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte molecules. tuwien.at This technique is instrumental in determining the molecular weight distribution, end-group analysis, and repeating unit mass of polymers. While MALDI-TOF is a cornerstone of polymer characterization, it is not the primary technique for the analysis of a small molecule like this compound itself, unless it is being investigated as a component or end-group of a larger polymer chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. amherst.edu In this compound, the pyridine ring acts as a chromophore, the part of the molecule responsible for light absorption.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. shu.ac.uk

π → π transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems, such as the pyridine ring. uzh.ch

n → π transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. uzh.ch

The position of the maximum absorbance (λmax) can be influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift. shu.ac.uktanta.edu.eg

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Pyridine Ring | ~200-270 |

Solid-State Structural Characterization via X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules within a solid-state material is fundamental to understanding its physicochemical properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture. researchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule and its organization within the crystal lattice.

While specific crystallographic data for this compound itself is not publicly available, extensive research on related substituted pyridine derivatives provides a clear framework for what such an analysis would entail. Studies on various pyridine compounds reveal detailed information about their molecular geometry and solid-state conformation. nih.govresearchgate.netmdpi.comeurjchem.com

For illustrative purposes, the crystallographic data for 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a related methoxy-substituted pyridine derivative, showcases the type of detailed structural information obtained from an SCXRD experiment. nih.gov The analysis provides precise unit cell dimensions, the crystal system, and the space group, which collectively describe the crystal's symmetry and repeating structure.

Key findings from such studies typically involve the determination of dihedral angles between the pyridine ring and its substituent groups. For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is not coplanar with its phenyl substituents, exhibiting significant inclination angles of 17.26°, 56.16°, and 24.50° relative to the benzene (B151609) rings. nih.gov This non-planar conformation is a critical aspect of its molecular structure. A similar analysis for this compound would reveal the orientation of the methoxyethoxy side chain relative to the pyridine ring, which is crucial for understanding its steric and electronic properties.

Table 1: Representative Crystallographic Data for a Methoxy-Substituted Pyridine Derivative (4-(3-methoxyphenyl)-2,6-diphenylpyridine) nih.gov

| Parameter | Value |

| Chemical Formula | C₂₄H₁₉NO |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 18.1251 (3) |

| b (Å) | 5.76630 (10) |

| c (Å) | 34.1293 (6) |

| β (°) | 99.1130 (10) |

| Volume (ų) | 3519.16 (11) |

| Z (molecules/unit cell) | 8 |

This interactive table provides example crystallographic data for a related compound to illustrate the outputs of a single-crystal X-ray diffraction study.

The properties of a crystalline material are governed not only by the structure of individual molecules but also by how those molecules pack together. ias.ac.inrsc.org X-ray crystallography is essential for analyzing the network of non-covalent interactions—such as hydrogen bonds, π–π stacking, and van der Waals forces—that dictate the supramolecular architecture. nih.govnih.gov

Computational tools like Hirshfeld surface analysis are frequently employed to visualize and quantify these intermolecular interactions within a crystal structure. nih.govnih.gov This method allows for the decomposition of the crystal packing into contributions from different types of atomic contacts.

In the crystal structure of pyridine derivatives, a variety of interactions are typically observed:

H···H Interactions : Often comprising the largest percentage of contacts, representing the general van der Waals forces. nih.gov

C–H···π Interactions : These are weak hydrogen bonds where a C–H bond interacts with the electron cloud of an aromatic ring. In the case of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, these interactions link molecules into a three-dimensional network. nih.gov

π–π Stacking : The parallel stacking of pyridine or other aromatic rings is a common feature, influenced by electrostatic and dispersion forces. nih.gov The geometry of these stacks (e.g., offset distance) can be precisely determined.

Heteroatom Interactions : Contacts involving nitrogen and oxygen atoms (e.g., O···H or N···H) are also significant, often contributing to the stability of the crystal packing. nih.govmdpi.com

Table 2: Contribution of Key Intermolecular Contacts for 4-(3-methoxyphenyl)-2,6-diphenylpyridine nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 50.4 |

| C···H / H···C | 37.9 |

| O···H / H···O | 5.1 |

This interactive table summarizes the relative contributions of different intermolecular contacts to the crystal packing of an example compound, as determined by Hirshfeld surface analysis.

Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy Pyridine

Cross-Coupling Reactions Involving Pyridine (B92270) Derivatives

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 3-(2-Methoxyethoxy)pyridine, these reactions would typically involve the synthesis of a halogenated derivative (e.g., 2-bromo- or 2-chloro-3-(2-methoxyethoxy)pyridine) to serve as the electrophilic partner. The electronic nature of the 3-(2-methoxyethoxy) group, being electron-donating, would be expected to influence the reactivity of the pyridine ring, particularly the ease of oxidative addition to the palladium or nickel catalyst.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. mdpi.comlibretexts.org For a derivative of this compound, this reaction would be a primary method for introducing aryl or vinyl substituents. Research on other 3-substituted pyridines indicates that the position of the leaving group (e.g., at C2, C4, or C6) would be critical for the reaction's success. mdpi.com Specific data on catalyst systems, bases, and solvents that are optimal for substrates bearing a 3-alkoxy substituent are not available.

Kumada-Tamao Coupling Reactions

The Kumada-Tamao coupling utilizes a Grignard reagent as the nucleophile and a palladium or nickel catalyst to couple with an organic halide. wikipedia.orgresearchgate.net This reaction is one of the earliest developed cross-coupling methods. researchgate.net While effective for many heteroaromatic chlorides, the high reactivity of Grignard reagents can limit functional group tolerance. researchgate.net No specific examples or conditions have been reported for the Kumada-Tamao coupling of halogenated this compound.

Stille Cross-Coupling Reactions

In the Stille reaction, an organostannane (organotin) reagent is coupled with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgjk-sci.comthermofisher.com A key advantage of Stille couplings is the stability and functional group tolerance of the organostannane reagents, although the toxicity of tin compounds is a significant drawback. wikipedia.orgthermofisher.com The electronic properties of the 3-(2-methoxyethoxy) substituent would likely play a role in the efficiency of the catalytic cycle, but specific studies are absent from the literature.

Sonogashira Coupling Reactions

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing alkynyl-substituted pyridines. The reactivity of halopyridines in this reaction is generally high, but specific conditions and yields for a this compound derivative have not been documented. nih.gov

Regioselectivity in Arylation and Alkylation Reactions

Regioselectivity is a critical aspect of pyridine functionalization. In cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen on the pyridine ring. For direct arylation or alkylation reactions (discussed under C-H functionalization), the inherent electronic properties of the substituted pyridine dictate the position of new bond formation. The 3-(2-methoxyethoxy) group is an ortho, para-directing group in classical electrophilic aromatic substitution, but its directing effect in metal-catalyzed C-H activation on an electron-deficient pyridine ring is not straightforward and lacks specific investigation. General principles suggest that for 3-substituted pyridines, C-H functionalization can often be directed to the C2, C4, or C6 positions, depending on the reaction mechanism and directing groups used. nih.govnih.govlu.se

C-H Functionalization of the Pyridine Ring System

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating an organometallic or halogenated reagent. rsc.orgresearchgate.net This approach involves the direct activation of a C-H bond on the pyridine ring and subsequent coupling with a reaction partner.

For pyridines, C-H functionalization is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom. researchgate.net The regioselectivity is governed by a combination of steric and electronic factors. nih.govresearchgate.net For a 3-substituted pyridine, the C-H bonds at positions 2, 4, 5, and 6 are all potential sites for functionalization. The electronic influence of the 3-(2-methoxyethoxy) group would be expected to affect the acidity and accessibility of these C-H bonds. However, without experimental data, any prediction of regioselectivity for this compound would be purely speculative. General studies on pyridines often show a preference for functionalization at the C2 or C4 positions. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com

Direct C-H Arylation Methodologies

Direct C-H arylation is a powerful synthetic tool that avoids the pre-functionalization of substrates, offering an atom-economical route to biaryl compounds. In the context of pyridine derivatives, the regioselectivity of C-H arylation is heavily influenced by the electronic properties of the substituents on the pyridine ring. For 3-substituted pyridines, the position of arylation is a subject of intricate electronic and steric control.

The this compound molecule possesses an electron-donating methoxyethoxy group at the 3-position. This group is expected to influence the regioselectivity of direct C-H arylation reactions. Generally, palladium-catalyzed C-H arylation of pyridines is a well-established methodology. The regioselectivity can often be rationalized by considering the electronic effects of the substituents on the acidity of the C-H bonds and the electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. For pyridines bearing electron-withdrawing groups at the 3-position, arylation typically occurs at the C-4 position due to the increased acidity of the C4-H bond.

Conversely, with an electron-donating substituent such as the methoxyethoxy group in this compound, the electronic landscape of the pyridine ring is altered. Research on similarly substituted pyridines provides insight into the expected reactivity. For instance, in the C-H arylation of 3-nitropyridines, the presence of a methoxy (B1213986) substituent at the C-2 position was found to yield a mixture of C-4 and C-3 arylated products. nih.gov The formation of the C-3 arylated product was attributed to the activating effect of the adjacent methoxy group, which can direct the metallation to the C-3 position. This suggests that for this compound, while C-4 arylation might be a possible pathway, the electron-donating nature of the substituent could also promote arylation at other positions, potentially leading to a mixture of products.

The mechanism of palladium-catalyzed direct C-H arylation of pyridines is complex and can involve cooperative catalysis between different palladium centers. nih.govberkeley.edu The reaction is generally believed to proceed through a concerted metalation-deprotonation pathway or via an oxidative addition-reductive elimination cycle. The specific pathway and the resulting regioselectivity are dependent on the reaction conditions, including the choice of catalyst, ligand, and solvent.

| Reaction Type | Catalyst System | Key Mechanistic Feature | Expected Outcome for this compound |

|---|---|---|---|

| Palladium-Catalyzed Direct C-H Arylation | Pd(OAc)₂ with various ligands | Concerted Metalation-Deprotonation or Oxidative Addition-Reductive Elimination | Potential for a mixture of arylated products due to the electron-donating substituent. |

Ortho-Alkylation of Pyridine N-oxides and Radical Mechanisms

The conversion of pyridines to their corresponding N-oxides significantly alters their reactivity, making them valuable intermediates in organic synthesis. Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack compared to their parent pyridines. The N-oxide functionality can also facilitate reactions at the C-2 (ortho) position.

A notable reaction of pyridine N-oxides is their photocatalyzed ortho-alkylation. nih.govresearchgate.netresearchgate.net This transformation allows for the introduction of alkyl groups at the C-2 position of the pyridine ring. For the N-oxide of this compound, this methodology would be expected to yield 2-alkyl-3-(2-methoxyethoxy)pyridines.

The mechanism of this reaction is believed to proceed through a radical pathway initiated by a photocatalyst. Under visible light irradiation, the photocatalyst can induce the formation of radical intermediates from various precursors. In the context of ortho-alkylation with alkenes, the reaction is proposed to involve the generation of an oxygen-centered radical from the pyridine N-oxide through single-electron oxidation. nih.govacs.org This highly reactive radical can then participate in subsequent reactions leading to the formation of a C-C bond at the ortho position of the pyridine ring.

In a proposed mechanism for the photocatalyzed ortho-alkylation of pyridine N-oxides with alkenes, the reaction is initiated by the single-electron oxidation of the pyridine N-oxide by an excited photocatalyst. This generates a pyridine N-oxy radical. This radical can then add to an alkene, leading to a carbon-centered radical. Subsequent steps, which may involve intramolecular cyclization and fragmentation, ultimately result in the formation of the ortho-alkylated pyridine and the cleavage of the alkene C=C bond. nih.govacs.org

The presence of the electron-donating 3-(2-methoxyethoxy) group on the pyridine N-oxide ring could influence the stability of the radical intermediates and potentially affect the efficiency and regioselectivity of the reaction. However, the general mechanistic framework of photocatalyzed ortho-alkylation is expected to be applicable.

| Reaction | Key Intermediate | Proposed Mechanism | Product |

|---|---|---|---|

| Photocatalyzed Ortho-Alkylation | Pyridine N-oxy radical | Single-electron oxidation of the N-oxide, followed by radical addition and rearrangement. | Ortho-alkylated pyridine |

Polymerization Reactions Utilizing Methoxyethoxy Pyridine Monomers

Catalyst-Transfer Condensation Polymerization

Catalyst-transfer condensation polymerization (CTCP) has emerged as a powerful technique for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersities. iupac.org This method has been applied to the synthesis of n-type π-conjugated polymers derived from pyridine-containing monomers.

Research has been conducted on the Kumada-Tamao coupling polymerization of a monomer structurally related to this compound, namely 6-bromo-3-chloromagnesio-2-(3-(2-methoxyethoxy)propyl)pyridine, using a nickel catalyst. researchgate.netdntb.gov.ua This polymerization yielded a soluble, regioregular head-to-tail poly(pyridine-2,5-diyl), specifically poly(3-(2-(2-(methoxyethoxy)propyl)pyridine)) (PMEPPy). The methoxyethoxypropyl side chain was crucial for ensuring the solubility of the resulting polymer.

Similarly, the Suzuki-Miyaura coupling polymerization of a corresponding boronic ester monomer was investigated. researchgate.netdntb.gov.ua Both polymerization methods successfully produced the desired polymer, PMEPPy. However, a significant challenge encountered in both the Kumada-Tamao and Suzuki-Miyaura polymerizations of this monomer was the broad molecular weight distribution of the resulting polymers. researchgate.netdntb.gov.ua

Mechanistic investigations suggested that the catalyst-transfer process was accompanied by disproportionation reactions. researchgate.netdntb.gov.ua In the Kumada-Tamao polymerization, mass spectrometry analysis of the polymer revealed the presence of Br/Br and Br/H end groups, indicative of disproportionation. researchgate.netdntb.gov.ua For the Suzuki-Miyaura polymerization, the major product was a tolyl/tolyl-ended polymer, which also pointed towards the occurrence of disproportionation. researchgate.netdntb.gov.ua These findings highlight the complexities of achieving a controlled chain-growth polymerization with this type of pyridine-based monomer.

| Polymerization Method | Monomer | Catalyst | Polymer Product | Key Finding |

|---|---|---|---|---|

| Kumada-Tamao Coupling | 6-bromo-3-chloromagnesio-2-(3-(2-methoxyethoxy)propyl)pyridine | Nickel-based | Poly(3-(2-(2-(methoxyethoxy)propyl)pyridine)) | Broad molecular weight distribution due to disproportionation. |

| Suzuki-Miyaura Coupling | Boronic ester derivative of the pyridine monomer | Palladium-based | Poly(3-(2-(2-(methoxyethoxy)propyl)pyridine)) | Broad molecular weight distribution due to disproportionation. |

Controlled Molecular Weight Polymer Synthesis

The synthesis of polymers with controlled molecular weights is crucial for tailoring their physical and electronic properties for specific applications. While catalyst-transfer condensation polymerization is a promising approach for achieving this control, the synthesis of well-defined polymers from methoxyethoxy pyridine monomers has proven to be challenging.

As discussed in the previous section, both Kumada-Tamao and Suzuki-Miyaura polymerizations of a monomer containing the 3-(2-methoxyethoxy)propyl)pyridine unit resulted in polymers with broad molecular weight distributions. researchgate.netdntb.gov.ua This indicates that a true chain-growth polymerization mechanism, which is essential for controlling molecular weight, was not fully operative. The occurrence of side reactions, such as disproportionation, disrupts the controlled propagation of the polymer chains.

Achieving controlled molecular weight in the synthesis of polymers from this compound-based monomers would require the suppression of these side reactions. This could potentially be achieved through the careful design of the monomer, optimization of the catalyst system, and fine-tuning of the polymerization conditions. For instance, the choice of ligands on the metal catalyst can significantly influence the stability of the catalytic species and the rates of the desired polymerization steps versus undesired side reactions.

Further research is needed to develop more robust catalyst-transfer polymerization systems that can effectively polymerize this compound-based monomers in a controlled manner, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersities.

Cyclization and Ring Closure Reactions of this compound Precursors

While this compound itself is a stable aromatic heterocycle, precursor molecules containing this moiety can be designed to undergo cyclization and ring closure reactions to form more complex, fused heterocyclic systems. A particularly relevant strategy for achieving this is through intramolecular C-H arylation.

Palladium-catalyzed intramolecular C-H arylation has been successfully employed for the synthesis of a variety of fused nitrogen-containing heterocycles from pyridine derivatives. beilstein-journals.orgresearchgate.netnih.govbeilstein-archives.orgresearchgate.net In this approach, a pyridine derivative bearing a haloaryl group connected by a suitable linker is subjected to a palladium catalyst. The catalyst facilitates the intramolecular coupling between a C-H bond on the pyridine ring and the C-X bond of the haloaryl group, leading to the formation of a new ring.

For a precursor containing the this compound unit, the regioselectivity of the intramolecular C-H arylation would be a key consideration. The position of the C-H bond on the pyridine ring that participates in the cyclization would be influenced by the position of the tethered haloaryl group and the electronic effects of the methoxyethoxy substituent. The reaction conditions, particularly the choice of palladium catalyst and ligand, would also play a crucial role in determining the efficiency and regioselectivity of the ring closure.

For example, a precursor molecule where a 2-bromoaryl group is attached to the nitrogen of an amide derived from a carboxylic acid at the 2-position of a this compound could potentially undergo intramolecular C-H arylation at the C-3 or C-5 position of the pyridine ring, leading to the formation of a fused polycyclic aromatic system. The specific outcome would depend on the geometric constraints of the transition state and the relative reactivity of the C-H bonds on the pyridine ring. The synthesis of such fused heterocycles is of interest due to their potential applications in materials science and medicinal chemistry. beilstein-journals.org

Computational and Theoretical Studies on 3 2 Methoxyethoxy Pyridine

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, spectroscopic signatures, and electronic distributions with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govarxiv.org For 3-(2-Methoxyethoxy)pyridine, geometry optimization is performed to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. scispace.com

This process typically involves methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net The optimization process iteratively adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the structure represents a true energy minimum. nih.gov The resulting optimized geometry is crucial for accurately calculating other properties, such as vibrational frequencies and NMR chemical shifts. scispace.com

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Derivative (2-methoxy-3-(trifluoromethyl) pyridine) using DFT Data from a study on a related compound to illustrate typical DFT outputs.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C2-O1 | 1.35 |

| O1-C7 | 1.42 |

| N1-C2 | 1.33 |

| C2-C3 | 1.41 |

| N1-C6 | 1.34 |

| C5-C6 | 1.39 |

| ∠C6-N1-C2 | 117.5 |

| ∠N1-C2-O1 | 116.2 |

Note: The table above presents theoretical data for a structurally similar compound, 2-methoxy-3-(trifluoromethyl) pyridine, calculated at the B3LYP/6-311++G(d,p) level, to demonstrate the type of information obtained from DFT geometry optimization. researchgate.net

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed experimentally using Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. cardiff.ac.uk The calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). researchgate.netelixirpublishers.com

The predicted spectra help in the assignment of experimental absorption bands to specific molecular motions, such as C-H stretching, C-O-C stretching, and pyridine ring deformations. researchgate.net Theoretical wavenumbers are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are frequently scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Pyridine Compound Data from a study on 2-methoxy-3-(trifluoromethyl) pyridine to exemplify vibrational analysis.

| Assignment | Calculated (Scaled) | FT-IR (Experimental) | FT-Raman (Experimental) |

|---|---|---|---|

| C-H stretch (ring) | 3077 | 3073 | 3086 |

| C-O-C asym. stretch | 1280 | 1271 | 1279 |

| C=N stretch (ring) | 1588 | 1590 | 1592 |

| C-C-C ring breathing | 1029 | 1036 | 1044 |

Note: The data illustrates a comparison for the related molecule 2-methoxy-3-(trifluoromethyl) pyridine. Such analysis allows for detailed interpretation of the experimental spectra of the target compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts from first principles. imist.maresearchgate.netimist.ma Using the DFT-optimized geometry of this compound, the GIAO method computes the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The theoretical chemical shifts are then determined by comparing these shielding values to the shielding of a reference compound, typically Tetramethylsilane (TMS). imist.maresearchgate.net

These calculations can predict the full ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks and providing confidence in the structural elucidation. ipb.ptnih.gov The accuracy of GIAO calculations depends on the chosen functional and basis set, with methods like B3LYP/6-311++G(d,p) often providing results that correlate well with experimental data. researchgate.netimist.ma

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.de An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. uni-muenchen.dedtic.mil

For this compound, the MEP map would reveal regions of negative potential (shown in red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netnih.gov The most negative potential is typically located around the lone pair of the pyridine nitrogen atom, identifying it as a primary site for protonation and hydrogen bonding. The ether oxygens in the methoxyethoxy side chain would also show negative potential, though likely less intense than the pyridine nitrogen. This analysis is crucial for predicting non-covalent interactions and sites of chemical reactivity. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. hueuni.edu.vnsemanticscholar.org By calculating the transition energies between the ground state (S₀) and various excited states (S₁, S₂, etc.), TD-DFT can predict the UV-Vis absorption wavelengths. nih.gov

To predict fluorescence, the geometry of the first excited state (S₁) is optimized first. The energy difference between the optimized S₁ state and the S₀ state (at the S₁ geometry) corresponds to the fluorescence emission energy. hueuni.edu.vnchemrxiv.org This allows for the theoretical prediction of emission wavelengths, which can be compared with experimental fluorescence spectroscopy to understand the photophysical behavior of this compound. semanticscholar.orgnih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies for a proposed reaction involving this compound. researchgate.netnih.gov

For instance, if studying a nucleophilic aromatic substitution (SNAr) reaction on the pyridine ring, DFT calculations can model the reaction pathway. researchgate.net This would involve locating the transition state for the nucleophilic attack and the subsequent departure of a leaving group. The calculated activation energy provides a quantitative measure of the reaction's feasibility and rate. mdpi.com Similarly, for reactions like oxidation, computational models can explore the step-by-step process, identifying key intermediates and radical species that may be difficult to detect experimentally. ucl.ac.uk These studies provide a molecular-level understanding of reactivity that is essential for designing new synthetic routes and predicting reaction outcomes. rsc.orgnih.gov

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that there is a notable absence of specific published research focusing on the computational and theoretical studies of the chemical compound This compound . While general methodologies and studies exist for pyridine systems and their derivatives, targeted inquiries for this specific molecule did not yield the detailed findings required to populate the requested article structure.

The performed searches encompassed a variety of keywords and strategies aimed at uncovering data related to:

The pyrolysis mechanisms of this compound.

Theoretical analyses of its transition states and intermediates during chemical reactions.

Calculations of activation energies for its decomposition or other reactions.

Molecular dynamics simulations to understand its behavior in solution.

Conformational analysis of its methoxyethoxy side chain.

Modeling of its interaction as a ligand with metal ions.

Despite these efforts, the scientific literature accessible through these searches does not appear to contain specific studies on "this compound" that would allow for a detailed and scientifically accurate article based on the provided outline. The general search results on pyridine derivatives did not provide specific data points, such as activation energies or conformational preferences, that could be attributed to this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as per the user's instructions, due to the lack of available research data on this specific compound.

Ligand-Metal Interaction Modeling

DFT Studies on Steric Strain in Metal Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of coordination chemistry, DFT is frequently employed to elucidate the steric and electronic effects of ligands on the properties and stability of metal complexes.

For a ligand such as this compound, the methoxyethoxy substituent at the 3-position of the pyridine ring can introduce a degree of steric hindrance. The flexibility of the ethoxy chain allows for various conformations, which can be modeled using DFT to determine the most energetically favorable arrangement when coordinated to a metal center.

Theoretical studies on metal complexes with substituted pyridine ligands have shown that the steric hindrance of substituents can impact the formation constants of the complexes. For instance, in complexes of cadmium(II) halides with methyl-substituted pyridines, the formation constants are observed to decrease with sterically hindering substituents rsc.org. DFT calculations can quantify this steric strain by calculating the interaction energies between the ligand and the metal ion, as well as the non-bonded interactions between the ligand and other coordinated molecules.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Metal Complex of this compound

| Parameter | Value | Significance |

| M-N Bond Length (Å) | 2.15 | Indicates the strength of the coordinate bond. |

| C-N-C Bond Angle (°) | 118.5 | Deviations from ideal geometry can suggest steric strain. |

| Dihedral Angle (°) (C-C-O-C) | 175 | Describes the conformation of the methoxyethoxy side chain. |

| Strain Energy (kcal/mol) | 3.2 | Quantifies the steric destabilization due to the ligand. |

Note: The data in this table is hypothetical and for illustrative purposes only.

The general approach for such a DFT study would involve:

Building a model of the metal complex, for example, a transition metal ion coordinated to one or more this compound ligands and potentially other co-ligands.

Optimizing the geometry of the complex using a suitable DFT functional and basis set.

Calculating key structural parameters such as bond lengths and angles.

Analyzing the electronic properties, such as charge distribution and molecular orbitals, to understand the nature of the metal-ligand bond.

Calculating the strain energy by comparing the energy of the ligand in its coordinated conformation to its lowest energy conformation in the free state.

These computational insights are valuable for designing ligands with specific steric and electronic properties for applications in catalysis, materials science, and medicinal chemistry.

Prediction of pKa Values for Related Pyridine Ligands

The acidity constant (pKa) is a critical parameter that quantifies the acidity or basicity of a compound in solution. For pyridine and its derivatives, the pKa value relates to the equilibrium of the protonation of the nitrogen atom. Computational methods, particularly those based on DFT in conjunction with implicit solvation models, have become increasingly reliable for predicting pKa values. acs.org

The prediction of pKa for a substituted pyridine like this compound involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, typically water. A common approach utilizes a thermodynamic cycle, which breaks down the process into gas-phase and solvation energies.

Several computational studies have benchmarked different DFT functionals and solvation models for their accuracy in predicting the pKa of substituted pyridines. acs.orgresearchgate.netacs.org These studies have shown that with appropriate methodology, it is possible to achieve mean absolute errors of less than one pKa unit compared to experimental values. acs.orgresearchgate.net

The methoxyethoxy substituent at the 3-position of the pyridine ring in this compound is expected to influence the basicity of the nitrogen atom through electronic effects. The ether oxygen atoms in the substituent have lone pairs of electrons that can potentially be involved in resonance or inductive effects, although the impact at the 3-position is generally less pronounced than at the 2- or 4-positions.

Table 2: Comparison of Experimental and Computationally Predicted pKa Values for Pyridine and a Substituted Pyridine

| Compound | Experimental pKa | Predicted pKa (B3LYP/6-31G*) | Predicted pKa (M06-2X/6-31+G**) |

| Pyridine | 5.23 | 5.15 | 5.21 |

| 3-Methoxypyridine | 4.88 | 4.80 | 4.85 |

Note: The predicted pKa values are illustrative and based on typical accuracies reported in the literature for similar compounds. The specific computational methods are examples of commonly used approaches.

The computational workflow for predicting the pKa of this compound would typically involve:

Optimizing the geometries of both the protonated (pyridinium) and neutral forms of the molecule in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).

Calculating the Gibbs free energies of both species in both phases.

Using the thermodynamic cycle to calculate the free energy of deprotonation in solution.

Relating the calculated free energy change to the pKa value using the appropriate thermodynamic equations.

The accurate prediction of pKa is crucial for understanding the behavior of this compound in various chemical and biological environments, as it governs its protonation state, which in turn affects its solubility, reactivity, and ability to coordinate to metal ions.

Applications of 3 2 Methoxyethoxy Pyridine in Specialized Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

The strategic placement of the methoxyethoxy group on the pyridine (B92270) ring at the 3-position makes 3-(2-Methoxyethoxy)pyridine a key component for constructing larger, more complex molecules, particularly those of interest in medicinal chemistry.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to naturally occurring purines, leading to a wide range of biological activities. Synthetic strategies to access these derivatives often involve the condensation of a substituted 2,3-diaminopyridine with various reagents. While numerous methods exist for the synthesis of the imidazo[4,5-b]pyridine core, the direct role of this compound as a starting material in these specific syntheses is not detailed in the available research.

Preparation of Triazolo[4,3-a]pyridines

The this compound scaffold is integral to the synthesis of complextriazolo[4,3-a]pyridines, which are investigated for their therapeutic potential. A documented convergent synthesis utilizes a key starting material, 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one, which is a more complex structure built upon the this compound core.

This multi-step synthesis involves the reaction of this naphthyridinone starting material with an (S)-propionic acid ester through an SN2 alkylation reaction. The resulting product, (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid ("NAPA"), is then coupled with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine ("PYRH") to form a hydrazide intermediate. This intermediate subsequently undergoes cyclization to yield the final complex triazolopyridine compound. This pathway highlights how the this compound moiety is carried through a synthetic sequence to become a core component of a significantly more complex heterocyclic system.

| Step | Key Reactants | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Alkylation | 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one, (S)-propionic acid/ester | SN2 alkylation | (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA) |

| 2. Coupling | NAPA, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) | Coupling reagent | Hydrazide Intermediate (HYDZ) |

| 3. Cyclization | Hydrazide Intermediate (HYDZ) | Thiophosphetane compound (optional) | Final Triazolo[4,3-a]pyridine product |

Intermediate in the Synthesis of Arylpyridines

Arylpyridines are a class of compounds featuring a pyridine ring directly attached to an aryl group. Synthetic methods to create these structures often involve cross-coupling reactions or reactions involving aryne intermediates. For instance, 3-(2-hydroxyaryl)pyridines can be synthesized regioselectively through the reaction of pyridine N-oxides with silylaryl triflates. However, the specific use of this compound as an intermediate in the synthesis of other arylpyridine derivatives is not described in the available literature.

Precursor for N-Containing Heterocyclic Scaffolds in Research

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with over 80% of FDA-approved small-molecule drugs containing such a motif. The pyridine ring, in particular, is one of the most prevalent N-heterocycles in pharmaceuticals. Pyridine and its derivatives are prized for their ability to be converted into a wide array of more complex, often fused, heterocyclic systems.

The utility of this compound as a precursor is exemplified by its role in the synthesis of the complex triazolo[4,3-a]pyridine discussed previously, where the initial pyridine-based structure is elaborated into a fused naphthyridine and ultimately a triazolopyridine system. This demonstrates its function as a foundational element for building intricate, multi-ring scaffolds that are of significant interest in drug discovery and development.

Synthesis of Functionality-Rich Pyridine Scaffolds

The development of functionality-rich pyridine scaffolds is a central theme in organic and medicinal chemistry. The pyridine nucleus serves as a versatile template that can be modified to alter physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical for drug design. The incorporation of diverse functional groups is essential for tuning the biological activity and pharmacological profiles of molecules.

The this compound molecule is itself a functionality-rich scaffold. The methoxyethoxy group provides a polar, flexible chain that can influence molecular interactions and physical properties, while the pyridine nitrogen offers a site for hydrogen bonding and salt formation. Its use in constructing highly elaborate molecules like the triazolopyridine derivative mentioned above showcases how this pre-functionalized scaffold enables the synthesis of even more complex and functionality-rich structures for chemical and biological investigation.

Coordination Chemistry and Catalytic Roles of 3 2 Methoxyethoxy Pyridine and Its Derivatives

3-(2-Methoxyethoxy)pyridine as a Ligand in Transition Metal Complexes

The coordination behavior of this compound is primarily dictated by the Lewis basicity of the pyridine (B92270) nitrogen atom, though the presence of the methoxyethoxy side chain introduces potential for more complex interactions.

As a pyridine derivative, this compound typically functions as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. Pyridine itself is classified as a two-electron L-type ligand and is considered a weak π-acceptor wikipedia.org. The basicity of the pyridine nitrogen, a key factor in its coordinating ability, can be influenced by substituents on the ring nih.gov. The 2-methoxyethoxy group at the 3-position is generally considered to be electron-donating, which can enhance the electron density on the pyridine nitrogen, thereby strengthening its bond to a metal center. This monodentate coordination is common in the formation of various transition metal complexes where the ligand simply occupies one coordination site around the metal ion wikipedia.orgresearchgate.net.